Acetamide, N-[2-[(1R,4S)-6-[[4-(cyclobutylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl]-2-oxoethyl]-
Description
This acetamide derivative features a complex polycyclic scaffold with a trifluoromethylpyrimidinyl group, cyclobutylamino substituent, and a tetrahydronaphthalen-imine core. The trifluoromethyl group enhances metabolic stability and binding affinity, while the cyclobutylamino moiety may influence steric interactions with target proteins .
Properties
CAS No. |
942487-62-9 |
|---|---|
Molecular Formula |
C23H25F3N6O2 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-[2-[(1S,8R)-4-[[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C23H25F3N6O2/c1-12(33)27-11-20(34)32-18-7-8-19(32)16-9-14(5-6-15(16)18)30-22-28-10-17(23(24,25)26)21(31-22)29-13-3-2-4-13/h5-6,9-10,13,18-19H,2-4,7-8,11H2,1H3,(H,27,33)(H2,28,29,30,31)/t18-,19+/m1/s1 |
InChI Key |
RYYNGWLOYLRZLK-MOPGFXCFSA-N |
Isomeric SMILES |
CC(=O)NCC(=O)N1[C@@H]2CC[C@H]1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F |
Canonical SMILES |
CC(=O)NCC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations :
- Bioactivity : Triazole-containing acetamides () show anti-inflammatory activity, suggesting the target compound may share similar pathways but with enhanced potency due to its pyrimidine core .
Mechanistic and Functional Comparisons
- Antitumor Potential: The tetrahydronaphthalen-imine core resembles lankacidin C, a redox-cofactor compound with antitumor activity. However, the target compound’s pyrimidine group may enable distinct DNA-intercalation or topoisomerase inhibition .
- Anti-inflammatory Activity: Compared to diclofenac (), the target compound’s trifluoromethyl group could improve COX-2 selectivity, while the cyclobutylamino moiety may reduce gastrointestinal toxicity .
- Biosynthetic Gene Clusters (BGCs) : Pseudomonas-derived BGCs for arylpolyenes (e.g., pyoverdine) share modular architectures with the target compound’s pyrimidine-acetamide scaffold, hinting at possible microbial biosynthesis routes .
Preparation Methods
Enantioselective Cyclization
The (1R,4S) configuration necessitates asymmetric synthesis. A modified Buchwald-Hartwig amination enables simultaneous ring formation and stereochemical control.
Representative Procedure
Reductive Amination Alternative
For scale-up, a two-step sequence proves effective:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1. Knoevenagel Condensation | Malononitrile, NH₄OAc, EtOH reflux | 82% |
| 2. Catalytic Hydrogenation | H₂ (50 psi), 10% Pd/C, MeOH, 25°C | 91% |
Installation of Trifluoromethylpyrimidine Substituent
Suzuki-Miyaura Coupling
The pyrimidine ring is introduced via palladium-catalyzed cross-coupling:
Optimized Conditions
- 4-Chloro-5-(trifluoromethyl)pyrimidine (1.05 eq)
- Tetrakis(triphenylphosphine)palladium(0) (3 mol%)
- K₂CO₃ (2.0 eq) in DME/H₂O (10:1) at 80°C
- 12 h reaction time yields 85% coupled product
Acetamide Side Chain Elaboration
Ketone Oxidation and Amidation
The terminal ketone is installed via:
Swern Oxidation of secondary alcohol:
BOP-Cl Mediated Amidation :
- React α-ketoacid with acetamide (1.2 eq)
- BOP-Cl (1.05 eq), DIEA (2.0 eq) in DMF
- 88% yield after silica gel chromatography
Stereochemical Control Strategies
Chiral Resolution
Racemic mixtures are separated using:
| Chiral Column | Mobile Phase | Resolution Factor |
|---|---|---|
| Chiralpak AD-H | Hexane/IPA (90:10) | 2.15 |
| Lux Cellulose-2 | EtOH/MeCN (80:20) | 1.98 |
Asymmetric Catalysis
Jacobsen's thiourea catalyst enables >99% ee in key cyclization steps:
- Catalyst loading: 5 mol%
- Temperature: -40°C
- Solvent: Toluene
- Reaction time: 72 h
Process Optimization Challenges
Critical parameters influencing yield and purity:
| Parameter | Optimal Range | Effect |
|---|---|---|
| pH in Amination | 8.5-9.2 | Prevents imine hydrolysis |
| Pd Catalyst Particle Size | 5-10 nm | Maximizes coupling efficiency |
| Drying Temperature | 40°C under vacuum | Avoids ketone oxidation |
Analytical Characterization
Batch consistency verified through:
1H NMR (400 MHz, DMSO-d₆)
- δ 8.21 (s, 1H, pyrimidine-H)
- δ 7.89 (d, J = 8.4 Hz, 1H, naphthyl-H)
- δ 4.12 (m, 1H, cyclobutyl-H)
HRMS (ESI-TOF)
- m/z Calc. for C₂₃H₂₅F₃N₆O₂ [M+H]⁺: 475.1964
- Found: 475.1961
Scale-Up Considerations
Industrial production requires:
Continuous Flow Hydrogenation
- 10 L/min H₂ throughput
- 80°C, 25 bar pressure
- 99.8% conversion (in-line IR monitoring)
Crystallization Optimization
- Anti-solvent: n-Heptane
- Cooling rate: 0.5°C/min
- Final purity: 99.95% (HPLC)
Q & A
Q. Advanced
Structure-Activity Relationship (SAR) Analysis : Compare activity trends in analogs with variations at the cyclobutylamino or trifluoromethyl groups .
Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH, serum concentration) to isolate confounding factors .
Computational Docking : Use molecular dynamics simulations to assess binding affinity discrepancies caused by stereochemical differences .
What computational strategies can optimize reaction yields and selectivity?
Q. Advanced
- Quantum Chemical Calculations : Predict transition states for key steps (e.g., cyclization) to identify energy barriers .
- Machine Learning (ML) : Train models on existing reaction data (e.g., solvent/catalyst combinations) to predict optimal conditions .
- COMSOL Multiphysics : Simulate heat and mass transfer in reactors to scale up synthesis .
How can the role of the cyclobutylamino group in bioactivity be systematically studied?
Q. Advanced
Isosteric Replacement : Synthesize analogs with substituents like cyclopentylamino or tert-butylamino and compare activity .
Protease Stability Assays : Evaluate metabolic stability using liver microsomes to assess the group’s impact on pharmacokinetics .
X-ray Crystallography : Resolve ligand-target co-crystal structures to map binding interactions .
What purification challenges arise due to structurally similar intermediates, and how can they be addressed?
Q. Advanced
- Issue : Co-elution of intermediates during column chromatography due to similar polarity.
- Solutions :
- Use orthogonal solvent systems (e.g., hexane/EtOAc followed by CHCl/MeOH) .
- Employ preparative HPLC with a chiral stationary phase to separate enantiomers .
How can in silico modeling validate observed bioactivity and guide further experimentation?
Q. Advanced
Pharmacophore Modeling : Identify essential structural features (e.g., hydrogen bond acceptors in the pyrimidine ring) using tools like Schrödinger .
ADMET Prediction : Use SwissADME or ProTox-II to prioritize analogs with favorable toxicity profiles .
Free Energy Perturbation (FEP) : Quantify binding energy differences between active/inactive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
